N-(4-bromo-3-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2/c1-10-3-6-15-19-8-13(17(23)21(15)9-10)16(22)20-12-4-5-14(18)11(2)7-12/h3-9H,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQESXWRILVUQEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC(=C(C=C3)Br)C)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(4-bromo-3-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment.
Mode of Action
Biological Activity
N-(4-bromo-3-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a synthetic compound belonging to the pyrido[1,2-a]pyrimidine class, characterized by its unique heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and enzyme inhibition applications.
Structural Characteristics
The compound features several key structural components:
- Pyrido[1,2-a]pyrimidine core : This fused heterocyclic structure is known for its diverse applications in drug development.
- Brominated phenyl group : The presence of the 4-bromo substituent enhances the compound's reactivity and potential interactions with biological targets.
- Carboxamide functional group : This group is crucial for the compound's solubility and binding affinity to various enzymes and receptors.
Anticancer Potential
Research indicates that compounds within the pyrido[1,2-a]pyrimidine class exhibit promising anticancer properties. Studies have shown that this compound may inhibit cell proliferation in various cancer cell lines. The mechanism of action is thought to involve the modulation of signaling pathways relevant to cancer progression.
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on specific enzymes, particularly kinases involved in cell signaling. Preliminary studies suggest that it may interact with cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes. The potential for this compound to act as an enzyme inhibitor opens avenues for its use in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Anticancer Activity :
- A study demonstrated that derivatives of pyrido[1,2-a]pyrimidines showed significant antiproliferative activity against breast cancer cell lines. The IC50 values indicated effective inhibition of cell growth at low concentrations.
- Enzymatic Inhibition :
Comparative Analysis
To better understand the unique attributes of this compound compared to similar compounds, a comparative table is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Pyrido core with brominated phenyl | Anticancer, COX inhibition |
| N-(4-fluorophenyl)methyl]-7-methyl-4-oxo-pyrido[1,2-a]pyrimidine | Pyrido core with fluorinated phenyl | Potential enzyme inhibition |
| N-(4-bromo-3-methylphenyl)-pyrazine derivative | Pyrazine core instead of pyrido | Different biological properties |
Preparation Methods
Core Heterocyclic Scaffold Construction
The pyrido[1,2-a]pyrimidine-4-one core is central to the target molecule. A widely adopted strategy involves cyclization reactions starting from substituted pyrimidine or pyridine precursors. For instance, 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde serves as a key intermediate, which undergoes nucleophilic substitution with amino acid esters to form the fused pyrrolo-pyrimidine system.
Scheme 1: Formation of the Pyrido[1,2-a]pyrimidine Core
- Starting Material : 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde.
- Nucleophilic Substitution : Reaction with methyl-N-methylglycinate in methanol/triethylamine under reflux yields methyl-1-benzyl-4-oxo-1,4-dihydropyrido[1,2-b]pyrrolo[2,3-d]pyrimidine-2-carboxylate.
- Hydrolysis : Treatment with aqueous lithium hydroxide converts the ester to the corresponding carboxylic acid.
The introduction of the 4-bromo-3-methylphenyl group occurs through a condensation reaction between the carboxylic acid intermediate and 4-bromo-3-methylaniline.
Scheme 2: Carboxamide Coupling
- Activation of Carboxylic Acid : Use of 1,1'-carbonyldiimidazole (CDI) in acetonitrile activates the acid for nucleophilic attack.
- Amine Coupling : Reaction with 4-bromo-3-methylaniline at elevated temperatures (60–80°C) for 6–12 hours yields the target carboxamide.
Table 1: Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | MeOH, Et₃N, reflux, 8 h | 65–78 | |
| Hydrolysis | LiOH (aq), THF, rt, 4 h | 85–90 | |
| CDI-mediated Coupling | CDI, ACN, 70°C, 10 h | 60–72 |
Regioselective Functionalization and Optimization
The position of the methyl group at the 7-position of the pyrido[1,2-a]pyrimidine ring is critical for activity. Regioselective methylation is achieved using Friedel-Crafts alkylation or directed ortho-metalation strategies.
Key Observations :
- Steric Effects : Bulky substituents (e.g., tert-butyl) at the 4-position of the aniline improve solubility without compromising reactivity.
- Solvent Influence : Polar aprotic solvents (e.g., DMF, ACN) enhance coupling efficiency by stabilizing the activated intermediate.
Spectroscopic Characterization
Post-synthetic validation relies on advanced spectroscopic techniques:
- ¹H NMR : Distinct singlet signals for the pyrido[1,2-a]pyrimidine proton (δ 8.8–9.2 ppm) and amide NH (δ 12.3–12.9 ppm).
- HRMS-ESI : Molecular ion peaks align with theoretical m/z values (e.g., [M + H]⁺ at 327.8 for C₁₇H₁₄BrN₃O₂).
Table 2: Selected Spectroscopic Data
| Compound Feature | ¹H NMR (δ, ppm) | HRMS-ESI (m/z) | Reference |
|---|---|---|---|
| Pyrido[1,2-a]pyrimidine | 8.84 (s, 1H) | 327.8 [M + H]⁺ | |
| Amide NH | 12.35 (s, 1H) | — | |
| Aromatic Protons | 7.61 (d, J = 8.4 Hz) | — |
Challenges and Mitigation Strategies
- Low Yields in Coupling Steps : Steric hindrance from the 4-bromo-3-methylphenyl group reduces reactivity. Mitigation includes using excess CDI (1.5 eq) and prolonged reaction times.
- Byproduct Formation : Chromatographic purification (silica gel, ethyl acetate/hexane) is essential to isolate the desired regioisomer.
Comparative Analysis of Synthetic Routes
While CDI-mediated coupling is predominant, alternative methods include:
- Acid Chloride Route : Treatment with thionyl chloride forms the acyl chloride, which reacts with amines in dichloromethane. However, this method is less favorable due to handling difficulties and lower yields (~50%).
Q & A
Q. What synthetic strategies are effective for preparing this compound, and how are intermediates characterized?
Multi-step synthesis typically involves coupling pyrido[1,2-a]pyrimidine scaffolds with brominated aryl amines. For example, a similar pyrimidine derivative was synthesized via condensation of 4-methylphenyl-substituted intermediates with activated carboxylic acid derivatives under reflux in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) . Intermediates are characterized using -NMR and -NMR to confirm regioselectivity, alongside mass spectrometry (HRMS) for molecular weight validation. Recrystallization in solvents like ethanol or DCM/hexane mixtures improves purity .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of saturated solutions in DMF or DCM. Data collection at 296 K (or lower) using Mo-Kα radiation (λ = 0.71073 Å) provides atomic-resolution data. The SHELX suite (e.g., SHELXL-2018) refines structures, with R-factors < 0.06 indicating high precision. Disorder in residues is resolved using constraints and isotropic displacement parameters .
Q. What spectroscopic methods confirm the compound’s structural integrity?
-NMR (400 MHz, DMSO-d6) identifies aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–2.6 ppm). -NMR confirms carbonyl (δ 165–175 ppm) and pyrimidine ring carbons (δ 150–160 ppm). IR spectroscopy validates amide C=O stretches (~1650 cm) and N-H bends (~3300 cm) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Systematic substitution of the bromophenyl or pyrido-pyrimidine moieties is performed. For instance, replacing the 4-bromo group with chlorine or fluorine in analogues (e.g., ’s 12a–12h) assesses electronic effects. Biological assays (e.g., enzyme inhibition) are paired with X-ray structures to map binding interactions. Dose-response curves (IC) and molecular docking (using AutoDock Vina) identify pharmacophores .
Q. How to resolve contradictions in biological activity data across similar derivatives?
Inconsistent IC values may arise from assay conditions (e.g., buffer pH, ATP concentration). Replicate studies under standardized protocols (e.g., 10% FBS, 37°C) are critical. Cross-validate using orthogonal methods: SPR for binding kinetics vs. cell-based assays for functional activity. Statistical tools (e.g., ANOVA) assess significance of structural modifications .
Q. What strategies improve synthetic yield and purity for large-scale research applications?
Optimize reaction stoichiometry (e.g., 1.2 eq. of coupling agent) and temperature (reflux vs. microwave-assisted). Use scavengers like molecular sieves to remove water in amide bond formation. Purify via flash chromatography (silica gel, 20:1 DCM/MeOH) or preparative HPLC (C18 column, 0.1% TFA in HO/ACN). Monitor by TLC (R = 0.3–0.5) .
Q. How are metabolic stability and toxicity profiles evaluated preclinically?
Microsomal stability assays (human liver microsomes, NADPH cofactor) measure half-life (t). LC-MS/MS quantifies metabolites. Ames tests (S. typhimurium TA98/TA100) assess mutagenicity. Cytotoxicity is screened in HEK293 or HepG2 cells (MTT assay, 48h exposure). Toxicity thresholds (LD) are extrapolated from rodent models .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
